molecular formula C20H21NO2S2 B2455345 N-(furan-2-ylmethyl)-3-(phenylthio)-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 1396673-90-7

N-(furan-2-ylmethyl)-3-(phenylthio)-N-(2-(thiophen-2-yl)ethyl)propanamide

Cat. No. B2455345
CAS RN: 1396673-90-7
M. Wt: 371.51
InChI Key: HSUJJHINYXBGAI-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(phenylthio)-N-(2-(thiophen-2-yl)ethyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a propanamide derivative that has a furan ring and a phenylthio group attached to it.

Scientific Research Applications

Photovoltaic Applications

The compound has been explored in the context of phenothiazine derivatives for dye-sensitized solar cells. Specifically, derivatives incorporating furan as a conjugated linker demonstrated significant improvement in solar energy-to-electricity conversion efficiency. This highlights the potential of furan-containing compounds in enhancing photovoltaic device performance, suggesting that N-(furan-2-ylmethyl)-3-(phenylthio)-N-(2-(thiophen-2-yl)ethyl)propanamide could similarly contribute to advancements in solar energy technologies (Se Hun Kim et al., 2011).

Antiviral Research

In antiviral research, derivatives of furan have been synthesized and tested against the H5N1 avian influenza virus. Compounds related in structure exhibited promising antiviral activity, indicating the potential of furan derivatives, including this compound, in developing new antiviral agents (E. M. Flefel et al., 2014).

Anticancer Activity

The anticancer activity of compounds bearing similarities to the chemical structure of interest has been explored, with certain derivatives showing cytotoxic effects against cancer cell lines. This suggests that this compound could have potential applications in cancer research, particularly in the development of new therapeutic agents (I. Tumosienė et al., 2020).

Fluorescent Materials

The synthesis of furan derivatives has led to the development of new blue fluorophores for potential applications in optoelectronic devices. This highlights the role of furan-containing compounds in the field of material science, particularly in creating materials with specific optical properties (Taketo Kojima et al., 2016).

Synthetic Chemistry Innovations

In synthetic chemistry, the compound's related derivatives have facilitated novel reactions, including the synthesis of geminally activated nitro dienes, showcasing the versatility of furan and thiophene compounds in organic synthesis. This underscores the potential of this compound in contributing to new synthetic pathways (R. Baichurin et al., 2019).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-phenylsulfanyl-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S2/c22-20(11-15-25-18-7-2-1-3-8-18)21(16-17-6-4-13-23-17)12-10-19-9-5-14-24-19/h1-9,13-14H,10-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUJJHINYXBGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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